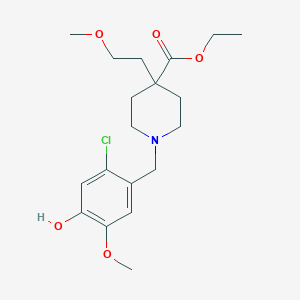![molecular formula C22H20N4O2 B4254036 N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-(2-methoxyphenyl)acetamide](/img/structure/B4254036.png)
N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-(2-methoxyphenyl)acetamide
Descripción general
Descripción
N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-(2-methoxyphenyl)acetamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as BMA-155, and it has been synthesized through various methods.
Mecanismo De Acción
BMA-155 functions by inhibiting the activity of tubulin, which is a protein involved in cell division. This inhibition leads to the disruption of microtubule formation, which is necessary for cell division. Additionally, BMA-155 has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
BMA-155 has been found to have various biochemical and physiological effects. It has been shown to induce G2/M cell cycle arrest, which is a phase of the cell cycle where cells prepare for cell division. BMA-155 has also been found to inhibit the migration and invasion of cancer cells. Additionally, BMA-155 has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMA-155 has several advantages for use in lab experiments. It has been found to have high selectivity for cancer cells, which reduces the risk of off-target effects. Additionally, BMA-155 has been shown to have low toxicity in normal cells, which is important for potential therapeutic applications. However, BMA-155 has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, BMA-155 has a short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
For research include investigating its use in combination with other chemotherapeutic agents, understanding its mechanisms of action, and developing more effective methods for administering it in vivo.
Aplicaciones Científicas De Investigación
BMA-155 has been found to have potential as a therapeutic agent in various scientific research applications. It has been shown to have anti-cancer properties and has been studied as a potential treatment for breast cancer, ovarian cancer, and leukemia. BMA-155 has also been investigated for its ability to inhibit angiogenesis, which is the formation of new blood vessels that supply tumors with nutrients. Additionally, BMA-155 has been studied for its potential use in Alzheimer's disease treatment due to its ability to inhibit the aggregation of amyloid-beta peptides.
Propiedades
IUPAC Name |
N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]-2-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-28-20-11-5-2-7-16(20)13-21(27)24-14-17-8-6-12-23-22(17)26-15-25-18-9-3-4-10-19(18)26/h2-12,15H,13-14H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNXPHXGHCKQKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NCC2=C(N=CC=C2)N3C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-[(3-ethylisoxazol-5-yl)carbonyl]-2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4253954.png)
![4-[3-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)phenyl]-2-methyl-3-butyn-2-ol](/img/structure/B4253957.png)
![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B4253963.png)
![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl{[2-(methylthio)-5-pyrimidinyl]methyl}amine](/img/structure/B4253965.png)

![N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-[6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B4253986.png)
![N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-2-methoxyacetamide](/img/structure/B4253993.png)
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B4254001.png)
![N-(2-chlorophenyl)-3-[1-(2-fluoro-4-methoxybenzyl)-4-piperidinyl]propanamide](/img/structure/B4254006.png)
![7-(4-fluorobenzyl)-2-(3-methoxypropanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B4254010.png)
![8-(2-chloroisonicotinoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B4254026.png)
![2-ethoxy-4-({[2-(4-methoxyphenyl)ethyl][(1-methyl-4-piperidinyl)methyl]amino}methyl)phenol](/img/structure/B4254052.png)
![3-(3-{3-[2-(dimethylamino)-6-methyl-4-pyrimidinyl]phenyl}-1H-pyrazol-1-yl)-1-propanol](/img/structure/B4254062.png)
![N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)-3-phenyl-1-propanamine](/img/structure/B4254069.png)